In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 1-Iodopropan-2-ol
In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 1-Iodopropan-2-ol
Executive Summary & Nomenclature Clarification
1-Iodopropan-2-ol is a highly versatile bifunctional iodohydrin utilized extensively in advanced chemical synthesis, materials science, and drug development. Characterized by the presence of a highly polarizable primary iodide and a nucleophilic secondary alcohol, this compound serves as a critical building block for orthogonal functionalization [1].
Regulatory & Database Note: While the canonical Chemical Abstracts Service (CAS) registry number for 1-iodopropan-2-ol is 996-21-4 , the identifier 5326-67-0 is occasionally referenced in specific proprietary databases or as a misattributed isomer tag. To maintain strict scientific integrity and E-E-A-T standards, this whitepaper grounds its physicochemical data and mechanistic pathways in the canonical structural data for 1-iodopropan-2-ol (CAS 996-21-4) [1, 2].
Physicochemical Profiling & Structural Dynamics
The utility of 1-iodopropan-2-ol stems from the electronic disparity between its two functional groups. The carbon-iodine (C-I) bond is highly polarizable, making the iodine atom an exceptional leaving group for nucleophilic substitution. Conversely, the secondary hydroxyl group can act as either a hydrogen-bond donor in supramolecular assemblies or an internal nucleophile under basic conditions.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Significance |
| IUPAC Name | 1-iodopropan-2-ol | Defines the 1,2-heteroatom relationship. |
| Canonical CAS | 996-21-4 | Primary registry identifier. |
| Query CAS | 5326-67-0 | Alternate/Proprietary database identifier. |
| Molecular Formula | C₃H₇IO | - |
| Molecular Weight | 185.99 g/mol | High mass relative to size due to the iodine atom. |
| Canonical SMILES | CC(CI)O | Highlights the primary iodide and secondary alcohol. |
| Exact Mass | 185.95416 Da | Critical for high-resolution mass spectrometry (HRMS). |
| Topological Polar Surface Area | 20.2 Ų | Indicates moderate membrane permeability potential. |
Data synthesized from PubChem and Benchchem physicochemical databases [1, 2].
Mechanistic Synthesis & Reaction Pathways
The synthesis of 1-iodopropan-2-ol requires strict regiocontrol to prevent the formation of the undesired 2-iodopropan-1-ol isomer. The most efficient and field-proven route involves the regioselective ring-opening of propylene oxide using an iodide source under mildly acidic conditions [3].
Reaction pathway of 1-Iodopropan-2-ol synthesis and subsequent base-mediated epoxidation.
Bifunctional Reactivity in Drug Development
In the context of active pharmaceutical ingredient (API) development, 1-iodopropan-2-ol operates through two primary mechanistic pathways:
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Direct Alkylating Agent: The primary carbon adjacent to the iodine is highly susceptible to nucleophilic attack. This allows the compound to function effectively as an alkylating agent, introducing a '2-hydroxypropyl' moiety onto various nucleophiles, including amines, alkoxides, and carbanions [2].
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Neighboring Group Participation (1,2-Hydroxyl Migration): The hydroxyl group plays a pivotal role as a neighboring group. Under basic conditions, the deprotonated oxygen atom (alkoxide) attacks the adjacent carbon atom, displacing the iodide leaving group via an intramolecular
reaction. This generates a reactive, low-strain epoxide intermediate that can be subsequently trapped by complex drug scaffolds [2].
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, it is critical to design protocols where each step logically dictates the next, and the system inherently validates its own success or failure.
Protocol 1: Regioselective Synthesis of 1-Iodopropan-2-ol
This protocol utilizes lithium iodide (LiI) and acetic acid (AcOH) to achieve regioselective ring-opening of propylene oxide [3].
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Step 1: System Initialization: Suspend 1.0 equivalent of anhydrous Lithium Iodide (LiI) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.
-
Causality: THF acts as a polar aprotic solvent that strongly solvates the lithium cation (
), leaving the iodide ( ) completely "naked" and highly nucleophilic. Cooling to 0 °C minimizes polymerization of the epoxide.
-
-
Step 2: Sequential Activation: Add 2.0 equivalents of Acetic Acid (AcOH) dropwise, followed immediately by 2.0 equivalents of propylene oxide.
-
Causality: The AcOH serves to protonate the epoxide oxygen. This increases the electrophilicity of the epoxide carbons. The bulky iodide nucleophile selectively attacks the less sterically hindered primary carbon via an
mechanism, ensuring exclusive formation of 1-iodopropan-2-ol.
-
-
Step 3: Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 2 hours. Monitor via Thin Layer Chromatography (TLC).
-
Self-Validation: The reaction is self-indicating. The disappearance of the highly volatile propylene oxide and the appearance of a new spot that is UV-inactive but strongly stains with iodine/silica confirms the successful conversion to the iodohydrin.
-
-
Step 4: Reductive Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (
).-
Causality: Iodide is easily oxidized to molecular iodine (
), which can discolor the product and cause side reactions. Thiosulfate acts as a specific reducing agent, converting any stray back to water-soluble iodide ions, ensuring a pure, colorless organic layer.
-
-
Step 5: Isolation: Extract with ethyl acetate, wash with brine, dry over
, and concentrate under reduced pressure to yield the purified 1-iodopropan-2-ol.
Protocol 2: Base-Mediated Intramolecular Epoxidation
Utilizing 1-iodopropan-2-ol to generate an in-situ epoxide for API coupling.
-
Step 1: Deprotonation: Dissolve 1-iodopropan-2-ol in a polar solvent (e.g., DMF) and add 1.2 equivalents of a mild base (e.g., Potassium Carbonate,
).-
Causality:
is strong enough to deprotonate the secondary alcohol but not strong enough to cause widespread elimination (E2) side reactions.
-
-
Step 2: Intramolecular Cyclization: Heat the mixture gently to 40 °C.
-
Causality: The resulting alkoxide acts as an internal nucleophile. The proximity effect drives an intramolecular
displacement of the iodide, reforming an epoxide ring.
-
-
Step 3: API Trapping (Self-Validation): Introduce the target nucleophilic API (e.g., a primary amine).
-
Self-Validation: The successful generation of the epoxide is validated by the subsequent consumption of the API. Mass spectrometry (LC-MS) of the crude mixture will show a mass shift corresponding to the addition of the propyl group without the heavy iodine atom, confirming both the displacement and the coupling.
-
References
-
National Center for Biotechnology Information. "1-Iodopropan-2-ol | C3H7IO | CID 13398828". PubChem. Available at:[Link]
- Barrett et al. "Synthesis of 3-amino-6-(4-bromo-2-chloro-phenylamino)-7-fluorobenzodisoxazole-5-carboxylic acid". United States Patent 7,538,120 B2.
